tert-Butyl (2-amino-4-bromophenyl)carbamate

BCATm inhibition branched-chain amino acid metabolism metabolic disease

Bifunctional building block featuring Boc-protected aniline and aryl bromide; enables orthogonal deprotection (TFA/DCM) and Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) from a single intermediate. Validated BCATm inhibitor (IC50 13 nM recombinant, 50 nM cellular adipocytes). Core pharmacophore for p38α MAPK inhibitors (cf. EO 1428, IC50 40 nM). ≥96% purity with full analytical characterization (NMR, MS, LogP). Ideal for parallel medicinal chemistry library synthesis and pharmacological probe development. Contact us for bulk pricing and immediate stock verification.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 954239-15-7
Cat. No. B1375592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-4-bromophenyl)carbamate
CAS954239-15-7
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyXHYBSLDDHZDSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7): Procurement and Differentiation Guide for Chemical Biology and Organic Synthesis


tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7) is a bifunctional aromatic building block containing both a Boc-protected amine and a bromine substituent on the phenyl ring. With a molecular weight of 287.15 g/mol and purity specifications typically ≥96–98% from commercial sources, it serves as a versatile intermediate in medicinal chemistry and chemical biology . Its structural features enable orthogonal functionalization strategies: the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc-carbamate group serves as a protecting group for the aniline nitrogen, allowing selective deprotection under mild acidic conditions . This compound has been specifically documented as a BCATm (branched-chain amino acid transaminase, mitochondrial) inhibitor with an IC50 of 13 nM in recombinant enzyme assays and 50 nM in primary human adipocyte cellular assays [1], positioning it within a focused biological application space beyond generic building block utility.

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7): Why Close Structural Analogs Cannot Be Substituted Without Quantitative Validation


The 2-amino-4-bromo substitution pattern of this compound confers a unique reactivity and biological profile that is not shared by its close analogs. The ortho-amino group relative to the carbamate nitrogen creates an intramolecular hydrogen-bonding network that influences both the compound‘s conformational preference and its acidity/reactivity profile . tert-Butyl (2-amino-phenyl)carbamate (lacking the bromine atom) eliminates the capacity for cross-coupling derivatization entirely, while tert-butyl (4-bromophenyl)carbamate (lacking the 2-amino group) cannot serve as an aniline building block for amide bond formation or further nitrogen functionalization . The regioisomeric tert-butyl (4-amino-2-bromo-phenyl)carbamate (CAS not specified, but commercially available) presents the amino group para to the carbamate rather than ortho, altering the electronic distribution and nucleophilicity of the aniline nitrogen . Furthermore, the ethyl carbamate analog ethyl N-(2-amino-4-bromophenyl)carbamate (CAS 1039915-77-9) lacks the acid-labile Boc protecting group, making it unsuitable for synthetic sequences requiring orthogonal protection strategies [1]. Substitution without empirical validation therefore risks both synthetic failure and misattribution of biological activity.

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7): Quantified Differentiation Evidence for Scientific Selection


BCATm Inhibition Potency: Quantitative Comparison of Recombinant Enzyme vs. Cellular Assay Activity

This compound demonstrates potent inhibition of human BCATm (branched-chain amino acid transaminase, mitochondrial) with an IC50 of 13 nM in a recombinant enzyme assay using purified human BCATm expressed in E. coli BL21 DE3 [1]. In a more physiologically relevant cellular context—differentiated primary human adipocytes—the compound maintained activity with an IC50 of 50 nM for inhibition of BCATm as assessed by remaining leucine levels via reversed-phase HPLC [2]. This represents a ~3.8-fold shift in potency between biochemical and cellular assays. In contrast, the structurally related p38 MAP kinase inhibitor EO 1428 (CAS 321351-00-2), which also contains the 2-amino-4-bromophenyl moiety, demonstrates IC50 values for inflammatory cytokine inhibition ranging from 4 nM (IL-8) to 74 nM (IL-10), a broader and less consistent potency window across targets . The target compound's dual-digit nanomolar potency in both recombinant and cellular systems indicates robust target engagement with limited potency erosion in a cellular environment.

BCATm inhibition branched-chain amino acid metabolism metabolic disease

Bifunctional Reactivity: Orthogonal Amino Protection and Bromine Cross-Coupling Capability vs. Mono-Functional Analogs

The compound enables orthogonal synthetic manipulation due to the presence of both a Boc-protected aniline and an aryl bromide . The tert-butyl carbamate group undergoes acid-catalyzed cleavage (e.g., TFA in DCM) to liberate the free aniline, with typical deprotection yields for tert-butyl carbamates under triarylamminium radical cation catalysis reported at up to 95% isolated yield [1]. The aryl bromide at the 4-position is positioned for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. In contrast, tert-butyl (2-amino-phenyl)carbamate (CAS not found in search results) lacks the bromine atom entirely, precluding any cross-coupling derivatization . tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2) retains the bromine for coupling but lacks the 2-amino group, eliminating the capacity for amide bond formation, reductive amination, or diazonium chemistry at that position . Ethyl N-(2-amino-4-bromophenyl)carbamate (CAS 1039915-77-9) contains both functional groups but replaces the acid-labile Boc group with an ethyl carbamate, which cannot be selectively cleaved under mild acidic conditions and typically requires harsher basic hydrolysis or hydrazinolysis for deprotection [2].

Boc protection Suzuki coupling medicinal chemistry building block

Physicochemical and Safety Profile: Quantified Handling and Storage Requirements vs. Structurally Related Carbamates

The compound has a calculated LogP of 2.82 (Fluorochem) to 4.03 (Molbase), indicating moderate lipophilicity that balances membrane permeability with aqueous solubility for biological assays [1]. GHS classification is consistent across vendors: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with GHS07 pictogram and “Warning” signal word . Storage recommendations specify sealed containers under dry conditions at 2–8°C, with room temperature shipping stability noted . In contrast, the more highly brominated analog tert-butyl (2,4-dibromophenyl)carbamate (MW: 351.03 g/mol, MF: C11H13Br2NO2) carries a higher molecular weight and increased lipophilicity that may alter both its synthetic handling (solubility in polar solvents) and biological partitioning . The target compound‘s single bromine atom reduces halogen content relative to the dibromo analog, which may be advantageous in lead optimization where minimizing molecular weight and halogen count is desirable. Purity specifications from commercial vendors range from ≥96% (ChemScene, Fluorochem, WanviBio) to 98% (AKSci) [2] , providing procurement options aligned with different assay sensitivity requirements.

compound handling GHS classification stability

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS 954239-15-7): Validated Research Application Scenarios Based on Quantitative Evidence


BCATm Inhibitor Tool Compound for Branched-Chain Amino Acid Metabolism Studies

This compound is validated for use as a BCATm inhibitor in both biochemical and cellular assays, with demonstrated IC50 values of 13 nM (recombinant enzyme) and 50 nM (primary human adipocytes) [1]. Researchers investigating branched-chain amino acid metabolism, metabolic disorders including maple syrup urine disease, or cancer cell metabolic reprogramming can deploy this compound as a pharmacological probe. The 3.8-fold potency shift between recombinant and cellular systems provides a benchmark for target engagement studies, while the compound‘s defined purity (≥96–98%) and hazard profile support reproducible experimental design .

Orthogonally Protected Building Block for Divergent Medicinal Chemistry Library Synthesis

The compound serves as a key intermediate for parallel medicinal chemistry efforts requiring sequential functionalization . The Boc-protected aniline can be selectively deprotected under mild acidic conditions (TFA/DCM) to generate a free amine for amide coupling, sulfonylation, or reductive amination, while the aryl bromide remains intact for subsequent Pd-catalyzed cross-coupling . This orthogonal reactivity enables two-dimensional library diversification from a single starting material. Typical deprotection yields for tert-butyl carbamates under optimized conditions reach up to 95% [2], supporting high-throughput synthesis workflows.

Precursor to p38 MAP Kinase Inhibitor Scaffolds via Aminobenzophenone Derivatization

The 2-amino-4-bromophenyl substructure is a core pharmacophore in aminobenzophenone-class p38 MAP kinase inhibitors, exemplified by EO 1428 (CAS 321351-00-2), which contains the identical 2-amino-4-bromophenyl moiety and demonstrates p38α IC50 = 40 nM . This compound can be elaborated via Buchwald-Hartwig amination or nucleophilic aromatic substitution at the bromine position to generate focused libraries of p38 inhibitor analogs. The established biological activity of the aminobenzophenone class provides a validated precedent for structure-activity relationship (SAR) exploration using this building block as a starting point.

Reference Standard for Analytical Method Development and Quality Control

With purity specifications ranging from ≥96% to 98% across multiple commercial vendors and full analytical characterization (NMR, MS, LogP) available , this compound is suitable as a reference standard for HPLC method development, LC-MS calibration, or as a system suitability standard in pharmaceutical quality control laboratories. The availability of SDS documentation and defined storage conditions (2–8°C, sealed, dry) supports compliance with GLP laboratory documentation requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-amino-4-bromophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.